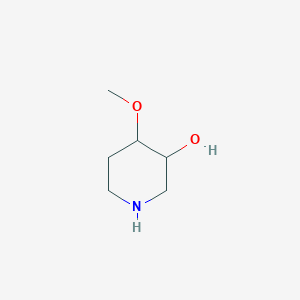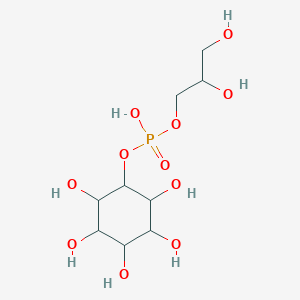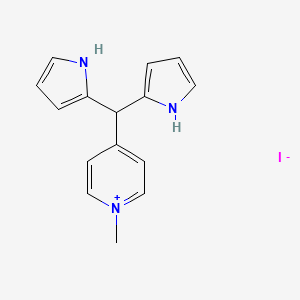![molecular formula C21H38O5Si B12288894 (3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)
(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (3’aS,4’R,5’R,6’aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carbonsäuremethylester ist ein komplexes organisches Molekül mit einer einzigartigen Spirostruktur
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung beinhaltet typischerweise mehrere Schritte, ausgehend von einfacheren organischen Molekülen. Zu den wichtigsten Schritten gehören die Bildung der Spirostruktur und die Einführung der Silylethergruppe. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind für die erfolgreiche Synthese dieser Verbindung entscheidend.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören möglicherweise der Einsatz von fortschrittlichen Techniken wie kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedenen Arten chemischer Reaktionen unterliegen, darunter:
Reduktion: Die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.
Substitution: Der Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid sowie verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Potenzieller Einsatz bei der Untersuchung biologischer Pfade und Interaktionen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, wie z. B. Antikrebs- oder entzündungshemmende Wirkungen.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Sie kann beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu Veränderungen in zellulären Prozessen führt. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext ab.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen gehören andere Spiroverbindungen und Silylether mit vergleichbaren Strukturen. Beispiele sind:
- Spiro[cyclohexan-1,2’-[1,3]dioxan]
- (3’aS,4’R,5’R,6’aR)-5’-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carbonsäure
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Spirostruktur und dem Vorhandensein der Silylethergruppe, die einzigartige chemische und physikalische Eigenschaften verleihen. Diese Eigenschaften machen sie für verschiedene Anwendungen in Forschung und Industrie wertvoll.
Eigenschaften
Molekularformel |
C21H38O5Si |
|---|---|
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
methyl 2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate |
InChI |
InChI=1S/C21H38O5Si/c1-19(2,3)27(7,8)26-16-9-14-10-21(24-12-20(4,5)13-25-21)11-15(14)17(16)18(22)23-6/h14-17H,9-13H2,1-8H3 |
InChI-Schlüssel |
UMKFYXKVINPPEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O[Si](C)(C)C(C)(C)C)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
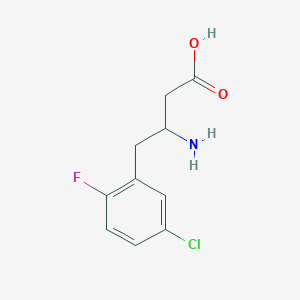

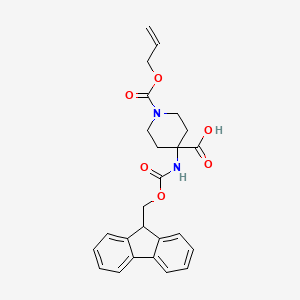

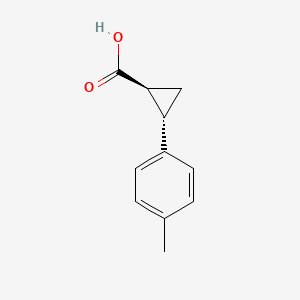
![N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B12288843.png)
![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)



